Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound with the molecular formula C14H18BBrO4. It is a benzoate ester that contains a bromine atom and a boronate ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The primary target of this compound is the formation of carbon-carbon bonds in organic molecules. It is used as a reagent in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling pathway, which is a key method for forming carbon-carbon bonds in organic synthesis . This pathway allows for the combination of chemically differentiated fragments and has been tailored for application under specific coupling conditions .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds in organic molecules. This enables the synthesis of a wide range of complex organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Also, these compounds are only marginally stable in water, undergoing hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the following steps:
Bromination: The starting material, 3-methylbenzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Esterification: The brominated product is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Borylation: The final step involves the introduction of the boronate ester group. This is achieved by reacting the methyl 2-bromo-3-methylbenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding benzoic acid derivative or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium tert-butoxide.
Coupling Reactions: Require a palladium catalyst, a base like potassium carbonate, and an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution Reactions: Yield substituted benzoate esters.
Coupling Reactions: Produce biaryl or styrene derivatives.
Oxidation: Forms the corresponding benzoic acid derivative.
Reduction: Results in the removal of the bromine atom, forming the corresponding methyl benzoate.
Scientific Research Applications
Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.
Material Science: Utilized in the preparation of functional materials such as polymers and liquid crystals.
Catalysis: Acts as a ligand or catalyst in various organic transformations, including cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but lacks the methyl group at the 3-position.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with the boronate ester group at the 4-position.
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Contains a thiazole ring instead of a benzoate ester.
Uniqueness
Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both a bromine atom and a boronate ester group on the same aromatic ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BBrO4/c1-9-7-10(8-11(12(9)17)13(18)19-6)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAKRZVUMPUYLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C(=O)OC)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BBrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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